Ungeremine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: Ungeremine 可以通过多种方法合成。 一种常见的方法是使用二氧化硒氧化石蒜碱 . 另一种方法包括对生物碱进行盐酸盐化 .

工业生产方法: 在工业环境中,this compound 通常被配制成聚乳酸和聚乙二醇纳米纤维。 这种方法确保了该化合物的持续释放,使其适用于各种应用 .

化学反应分析

反应类型: Ungeremine 经历多种类型的化学反应,包括:

盐酸盐化: 这种反应用于制备 this compound类似物.

常见试剂和条件:

氧化: 二氧化硒通常用作氧化剂.

盐酸盐化: 盐酸用于盐酸盐化过程.

主要产物:

氧化: 由石蒜碱生成 this compound.

盐酸盐化: 生成各种 this compound类似物.

科学研究应用

Ungeremine 在科学研究中具有多种应用:

作用机制

Ungeremine 主要通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶对于分解神经系统中的乙酰胆碱至关重要 . 此外,它作为拓扑异构酶毒物,稳定拓扑异构酶 IIβ 与 DNA 之间的连接,导致双链断裂 . 这种机制对它的抗癌特性至关重要。

类似化合物:

石蒜碱: 另一种来自石蒜科的生物碱,以其抗癌和抗病毒特性而闻名.

Vittatine: 与 this compound 类似,它从 Pancratium illyricum 中分离出来,并在抗癌研究中显示出潜力.

独特性: this compound 独特之处在于它既是乙酰胆碱酯酶抑制剂又是拓扑异构酶毒物。 这种双重功能使其成为阿尔茨海默病治疗和癌症治疗的有希望的候选药物 .

相似化合物的比较

Lycorine: Another alkaloid from the Amaryllidaceae family, known for its anticancer and antiviral properties.

Uniqueness: this compound is unique due to its dual role as an acetylcholinesterase inhibitor and a topoisomerase poison. This dual functionality makes it a promising candidate for both Alzheimer’s disease therapy and cancer treatment .

生物活性

Ungeremine, a phenanthridine-type alkaloid primarily isolated from the bulbs of Pancratium illyricum and Pancratium maritimum, has garnered attention for its diverse biological activities, particularly in anticancer and antibacterial domains. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in antimicrobial chemotherapy.

This compound exhibits its biological effects primarily through the inhibition of topoisomerases, which are essential enzymes involved in DNA replication and transcription. The compound has been shown to target both mammalian and bacterial type I and II topoisomerases:

-

Human Topoisomerases : this compound inhibits human topoisomerase I (hTopoI) and II (hTopoIIα) with varying efficacy. The IC50 values for these enzymes are as follows:

Topoisomerase IC50 (μM) hTopoI 6.1 ± 0.4 hTopoIIα 25.8 ± 2.3 -

Bacterial Topoisomerases : The compound also effectively inhibits bacterial topoisomerases, notably:

Bacterial Topoisomerase IC50 (μM) EcTopoI 15.0 ± 1.2 EcTopoIV 7.3 ± 1.1

These findings underscore this compound's dual action against both human and bacterial topoisomerases, indicating its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria and certain cancers .

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. In a study evaluating its effects on nine different cancer cell lines, including drug-sensitive and multidrug-resistant (MDR) phenotypes, this compound exhibited the following IC50 values:

- HL-60 (human leukemia) : IC50 = 1.4 μM

- MCF-7 (human breast adenocarcinoma) : IC50 > 40 μM

These results indicate that this compound is particularly effective against highly proliferative leukemia cells while being less effective against breast cancer cells, suggesting a selective action that could be harnessed for targeted cancer therapies .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method:

- Staphylococcus epidermidis : MIC = 31.25 μg/mL

- Salmonella typhi : MIC = 125 μg/mL

These results highlight this compound's potential as a novel antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the applications of this compound in both clinical and laboratory settings:

- Nanofiber Incorporation : Research has been conducted on incorporating this compound into poly(lactic acid)/poly(ethylene glycol) nanofibers for sustained release applications. The study found that the release rate of this compound from these nanofibers is influenced by the composition of the fiber matrix, which could enhance its antifungal properties .

- Cytotoxicity Profiles : A comprehensive analysis of this compound's cytotoxic effects across multiple cancer cell lines has revealed its potential as an effective treatment option for certain types of cancer, particularly those exhibiting drug resistance .

属性

CAS 编号 |

72510-04-4 |

|---|---|

分子式 |

C10H13N3 |

分子量 |

175.23 g/mol |

IUPAC 名称 |

5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |

InChI |

InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |

InChI 键 |

IUKCTAQXDOOJBC-UHFFFAOYSA-N |

SMILES |

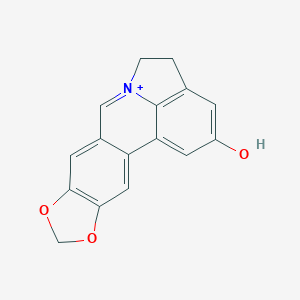

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 |

规范 SMILES |

CC1=NN(C(C1)N)C2=CC=CC=C2 |

Key on ui other cas no. |

2121-12-2 |

相关CAS编号 |

61221-41-8 (acetate salt) |

同义词 |

AT 1840 lycobetaine lycobetaine acetate ungeremine ungeremine chloride ungeremine, acetate salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。